
N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, commonly known as TTP488, is a synthetic drug compound that has garnered significant attention in the scientific community for its potential therapeutic applications. TTP488 belongs to a class of drugs known as small molecule antagonists and is primarily used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
作用機序
TTP488 works by blocking the activity of RAGE, a protein that is involved in the pathogenesis of Alzheimer's disease. RAGE is known to bind to amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, leading to the activation of inflammatory pathways and the production of reactive oxygen species. By blocking RAGE activity, TTP488 reduces inflammation and oxidative stress in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
TTP488 has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. The drug has been shown to reduce amyloid-beta accumulation in the brains of mice, as well as reduce inflammation and oxidative stress. TTP488 has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that the drug may have therapeutic potential in humans.
実験室実験の利点と制限
One of the main advantages of TTP488 is its specificity for RAGE, which allows for targeted inhibition of the protein without affecting other cellular processes. However, one limitation of TTP488 is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the drug has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are a number of future directions for research on TTP488. One potential avenue of research is to explore the drug's therapeutic potential in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the safety and efficacy of TTP488 in humans, as well as to optimize the drug's dosing and administration. Finally, research is needed to better understand the molecular mechanisms underlying TTP488's effects, which could lead to the development of more effective treatments for neurodegenerative diseases.
合成法
TTP488 is synthesized using a multi-step process that involves the coupling of various chemical compounds. The first step involves the reaction of 2,2,2-trifluoroethanol with 2,2,2-trifluoroethylamine to form 2,2,2-trifluoroethoxyethylamine. This intermediate compound is then reacted with 2,3-epoxytetrahydrofuran to form N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine. The final step involves the reaction of the azetidine intermediate with carboxylic acid to form TTP488.
科学的研究の応用
TTP488 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. The drug works by blocking the activity of a protein known as RAGE (receptor for advanced glycation end-products), which is involved in the pathogenesis of Alzheimer's disease. By blocking RAGE activity, TTP488 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c12-11(13,14)7-19-9-5-16(6-9)10(17)15-8-1-3-18-4-2-8/h8-9H,1-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPUNXZXSFKIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
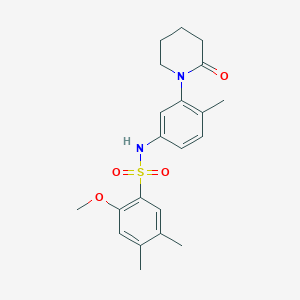
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2884238.png)
![N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2884239.png)
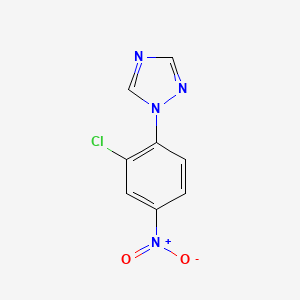

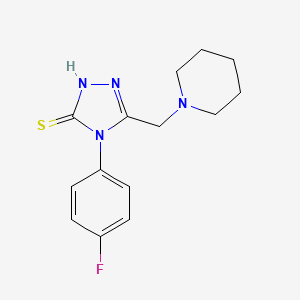

![2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2884248.png)
![4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2884249.png)
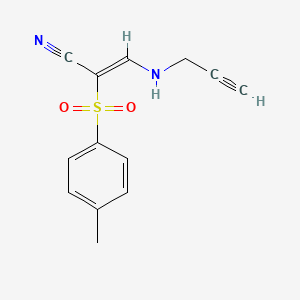
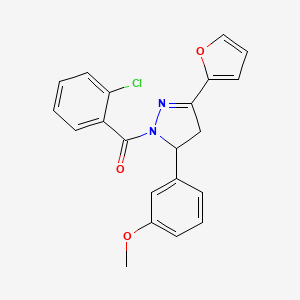
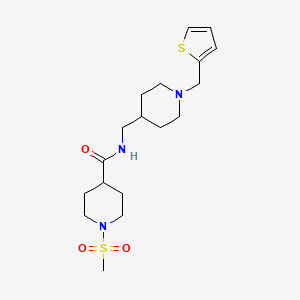
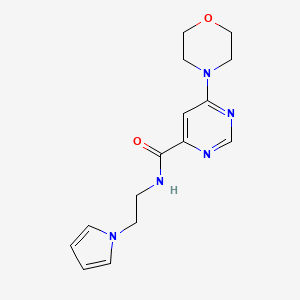
![methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2884258.png)
